molecular formula C13H14ClNO2S B1608053 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE CAS No. 775293-37-3

4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE

Cat. No.: B1608053
CAS No.: 775293-37-3
M. Wt: 283.77 g/mol
InChI Key: SKKQANCRTJHLNP-UHFFFAOYSA-N
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Description

4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE is a chemical compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol . This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology. It is often used as a biochemical reagent in various experimental protocols.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE typically involves the following steps:

    Formation of the Thiophen-2-ylmethylamine Intermediate: This step involves the reaction of thiophene with formaldehyde and ammonia to form thiophen-2-ylmethylamine.

    Coupling with Benzoic Acid Derivative: The thiophen-2-ylmethylamine is then coupled with a benzoic acid derivative under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2-THIENYLMETHYL)AMINO]METHYL}BENZOIC ACID HYDROCHLORIDE is unique due to its specific structure, which combines a thiophene ring with a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications.

Properties

IUPAC Name

4-[(thiophen-2-ylmethylamino)methyl]benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S.ClH/c15-13(16)11-5-3-10(4-6-11)8-14-9-12-2-1-7-17-12;/h1-7,14H,8-9H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKQANCRTJHLNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNCC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388128
Record name 4-({[(Thiophen-2-yl)methyl]amino}methyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775293-37-3
Record name 4-({[(Thiophen-2-yl)methyl]amino}methyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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